

Application Notes and Protocols for CP-866087

In Vivo Experiments

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Compound of Interest

Compound Name: CP-866087

Cat. No.: B1669574

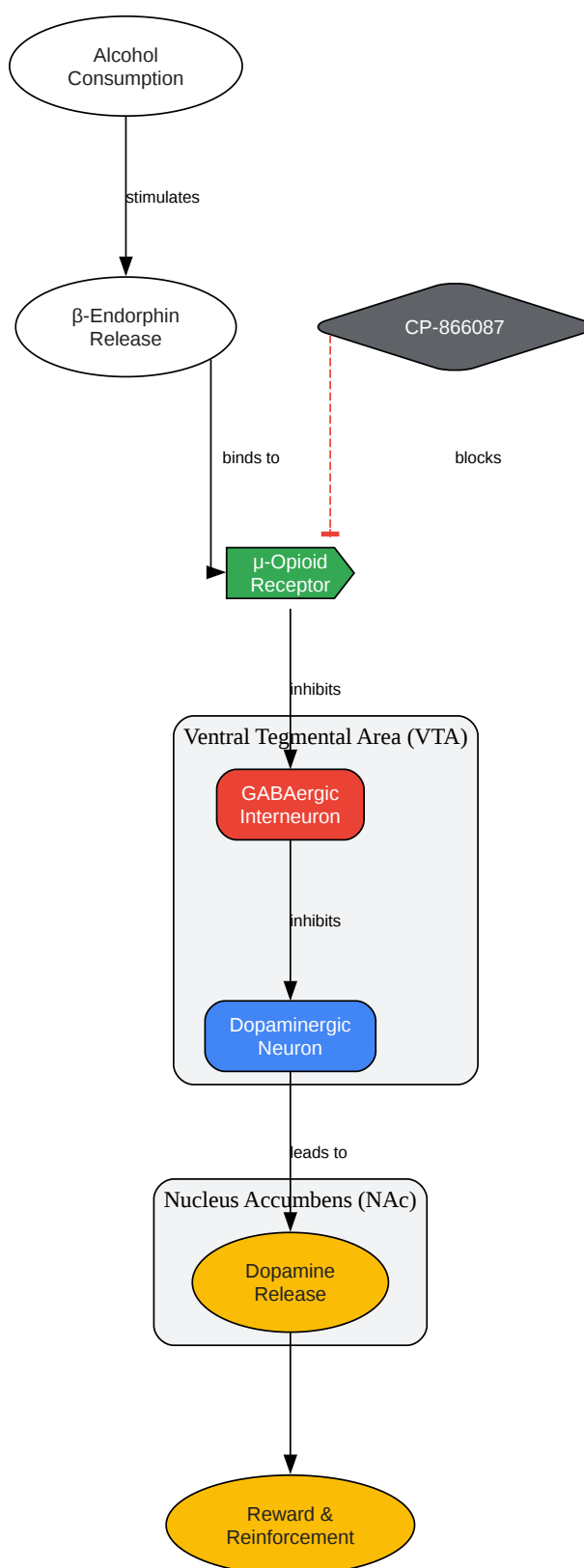
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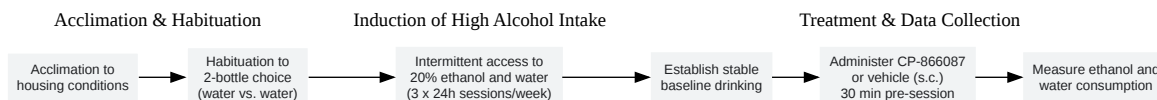
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo experimental protocols for **CP-866087**, a potent and selective mu-opioid receptor antagonist. The following sections detail the methodologies for key experiments, summarize quantitative data, and illustrate the relevant biological pathways and workflows.

Mechanism of Action

CP-866087 acts as an antagonist at the mu-opioid receptor. In the context of alcohol dependence, the reinforcing effects of alcohol are mediated, in part, by the release of endogenous opioids (beta-endorphins) in the brain's reward pathways, including the ventral tegmental area (VTA) and the nucleus accumbens. These endogenous opioids bind to mu-opioid receptors on GABAergic interneurons, inhibiting their activity. This disinhibition of dopaminergic neurons in the VTA leads to increased dopamine release in the nucleus accumbens, a key neurochemical event associated with reward and reinforcement. By blocking the mu-opioid receptor, **CP-866087** is hypothesized to attenuate the rewarding effects of alcohol, thereby reducing alcohol consumption.





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